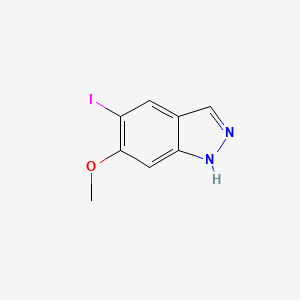

5-iodo-6-methoxy-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPXOCULLMUBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694610 | |

| Record name | 5-Iodo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-59-5 | |

| Record name | 5-Iodo-6-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Iodo-6-methoxy-1H-indazole

Executive Summary: 5-Iodo-6-methoxy-1H-indazole is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indazole core is a privileged scaffold found in numerous biologically active molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key reactivity patterns of this compound. The strategic placement of the methoxy group and the synthetically versatile iodine atom makes this molecule a valuable building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Compounds bearing this scaffold exhibit a wide range of pharmacological activities. A key feature of N-unsubstituted indazoles is the existence of tautomers, primarily the 1H- and 2H-forms, with the 1H-tautomer generally being more stable. This tautomerism can influence the molecule's reactivity and biological interactions.

This compound incorporates three critical features for synthetic diversification:

-

An NH group on the pyrazole ring, which can be alkylated, arylated, or acylated.

-

An iodine atom at the C5 position, which serves as a prime handle for metal-catalyzed cross-coupling reactions.

-

A methoxy group at the C6 position, which modulates the electronic properties of the aromatic ring.

This combination of functional groups provides researchers with a powerful platform for systematic structural modification in the pursuit of new drug candidates.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₈H₇IN₂O | --- |

| Molecular Weight | 274.06 g/mol | --- |

| Appearance | Predicted: Off-white to light brown solid | Based on similar substituted indazoles. |

| Solubility | Predicted: Soluble in DMSO, DMF, methanol; sparingly soluble in other organic solvents. | Typical for polar heterocyclic compounds. |

| Melting Point | Not available | --- |

| CAS Number | Not assigned | No specific CAS number found in public databases. |

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three singlets or narrow doublets corresponding to the protons at the C3, C4, and C7 positions. The methoxy group will appear as a sharp singlet around 3.9-4.1 ppm. The N-H proton will be a broad singlet, typically downfield (>10 ppm), and its position can be solvent-dependent. For comparison, the methoxy protons in a related compound, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, appear at 3.85 ppm.[2]

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the iodine (C5) will be shifted upfield due to the heavy atom effect. The methoxy carbon will resonate around 55-60 ppm. Aromatic carbons will appear in the 90-160 ppm range, with the C6 carbon bearing the methoxy group being significantly downfield.

Synthesis Strategies

The most reliable and regioselective method for preparing this compound is through the Sandmeyer reaction, starting from a suitable aniline precursor. Direct iodination of 6-methoxy-1H-indazole is less predictable due to potential regioselectivity issues, as electrophilic attack can occur at multiple positions on the indazole ring.[3]

Proposed Synthetic Pathway via Sandmeyer Reaction

A robust synthesis begins with 2-methyl-4-methoxy-5-nitroaniline, proceeding through diazotization and cyclization to form the indazole core, followed by reduction and the key Sandmeyer iodination step.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Sandmeyer Iodination

This protocol outlines the conversion of 5-amino-6-methoxy-1H-indazole to the target iodo-compound. The Sandmeyer reaction is a classic, high-yielding method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6][7]

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 5-amino-6-methoxy-1H-indazole (1.0 eq) in a mixture of water and concentrated sulfuric acid (or another non-nucleophilic acid) in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Iodide Displacement:

-

In a separate flask, prepare a solution of potassium iodide (KI, 2.0-3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The addition should be controlled to manage the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine, until the dark color of I₂ disappears.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[8] The C-I bond in this compound is highly reactive towards the palladium(0) catalyst, making it an excellent substrate for these transformations.[9][10]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an arylboronic acid.[9]

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

-

-

Solvent and Degassing:

-

Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

-

Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction:

-

Heat the reaction mixture under an inert atmosphere to 80-100 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

-

Workup and Purification:

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to isolate the 5-aryl-6-methoxy-1H-indazole product.

-

Applications in Medicinal Chemistry

The this compound scaffold is an exemplary building block for drug discovery programs. Its utility is demonstrated by the importance of related structures in approved drugs and clinical candidates. For instance, the kinase inhibitor Axitinib, used in cancer therapy, is synthesized from a 6-iodo-1H-indazole precursor, highlighting the value of iodo-indazoles in constructing complex, biologically active molecules. The ability to rapidly generate a library of analogs by varying the coupling partner in Suzuki, Buchwald-Hartwig, or Sonogashira reactions allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic chemistry and drug development. Its physicochemical properties are consistent with a stable, functionalized heterocyclic compound. While direct synthesis via electrophilic iodination presents challenges, a reliable synthesis can be achieved through a multi-step sequence culminating in a Sandmeyer reaction. The true power of this molecule is realized in its reactivity, where the iodine atom provides a versatile anchor point for palladium-catalyzed cross-coupling reactions. This enables the straightforward introduction of a wide array of substituents, making it an invaluable tool for researchers and scientists aiming to explore new chemical space and develop next-generation therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-iodo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-iodo-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities. The specific substitution pattern of an iodo group at the 5-position and a methoxy group at the 6-position introduces unique electronic and steric properties that can modulate the molecule's interaction with biological targets. Accurate structural elucidation is paramount for its application in research and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone analytical technique for this purpose.

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of its NMR data, grounded in the well-established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the standard IUPAC numbering of the indazole ring is essential for the correct assignment of NMR signals.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methoxy group protons. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom. The data presented below is predicted for a standard deuterated solvent such as DMSO-d₆, which is commonly used for indazole derivatives to allow for the observation of the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | ~13.0 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange. |

| H3 | ~8.2 | Singlet | - | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. |

| H4 | ~7.8 | Singlet | - | The iodine at C5 and the methoxy at C6 remove adjacent protons for coupling. The deshielding effect of the neighboring iodine atom will cause a downfield shift. |

| H7 | ~7.1 | Singlet | - | This proton is ortho to the electron-donating methoxy group at C6, which would typically cause an upfield shift. However, the overall aromatic system and solvent effects will influence its final position. |

| OCH₃ | ~3.9 | Singlet | - | Methoxy group protons typically appear as a sharp singlet in this region. |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region: The aromatic region is expected to be relatively simple due to the substitution pattern. The absence of ortho or meta-protons for H4 and H7 results in the prediction of singlets for these signals. The proton at C3 is anticipated to be the most downfield of the C-H protons due to its position between the two nitrogen atoms.

-

Substituent Effects: The methoxy group at C6 is an electron-donating group, which generally increases the electron density on the aromatic ring, leading to an upfield shift (shielding) of the ortho (H7) and para protons. Conversely, the iodine atom at C5 is an electron-withdrawing group via induction and also exerts a heavy atom effect, which can lead to deshielding of adjacent protons like H4.

-

N-H Proton: The N-H proton signal is expected to be broad and significantly downfield, a characteristic feature of N-H protons in heterocyclic systems, especially when observed in a hydrogen-bond accepting solvent like DMSO-d₆.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~135 | This carbon is adjacent to the nitrogen atoms and is typically found in this region for indazoles. |

| C3a | ~122 | A quaternary carbon within the fused ring system. |

| C4 | ~128 | The deshielding effect of the adjacent iodine atom will shift this carbon downfield. |

| C5 | ~85 | The direct attachment of the heavy iodine atom will cause a significant upfield shift (heavy-atom effect). |

| C6 | ~158 | This carbon is attached to the electronegative oxygen of the methoxy group, resulting in a significant downfield shift. |

| C7 | ~98 | The electron-donating effect of the ortho-methoxy group will cause an upfield shift for this carbon. |

| C7a | ~140 | A quaternary carbon at the fusion of the two rings. |

| OCH₃ | ~56 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Substituent Effects: The most notable features in the predicted ¹³C NMR spectrum are the significant upfield shift of C5 due to the heavy-atom effect of the directly bonded iodine, and the substantial downfield shift of C6 due to the electronegative oxygen of the methoxy group.

-

Quaternary Carbons: The quaternary carbons (C3a and C7a) are expected to have lower intensities compared to the protonated carbons. Their precise assignment can be confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound or related compounds, the following protocol outlines a standard procedure.

Caption: A generalized experimental workflow for acquiring NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

For further structural elucidation, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

-

Data Analysis:

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Identify the precise chemical shifts and coupling constants (if any) for all peaks in both the ¹H and ¹³C spectra.

-

Assign the signals to the respective nuclei in the molecule based on chemical shifts, multiplicities, and coupling information, and by comparison with the predicted data and literature values for similar compounds.

-

Conclusion

A Researcher's Guide to the Synthesis and Characterization of Iodo-Methoxy-1H-Indazole Isomers: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for a wide range of substitutions, leading to a vast chemical space for drug discovery. Among these, iodo- and methoxy-substituted indazoles are of particular interest as they serve as key intermediates in the synthesis of complex molecules, including potent kinase inhibitors. The precise positioning of these substituents on the indazole ring is critical, as it significantly influences the molecule's physicochemical properties and its interactions with biological targets.

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of key iodo-methoxy-1H-indazole isomers. While the specific isomer 5-iodo-6-methoxy-1H-indazole is not readily found in the scientific literature or commercial catalogs, a comparative analysis of its closely related and well-documented isomers offers invaluable insights for researchers in the field. Understanding the distinct properties and synthetic routes of these isomers is paramount for the rational design of novel therapeutics.

The Critical Role of Isomerism in Drug Discovery

In drug development, even minor changes in the molecular structure, such as the positional arrangement of substituents, can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. The iodo-methoxy-1H-indazole series exemplifies this principle. The iodine atom, often introduced as a handle for further functionalization via cross-coupling reactions, and the methoxy group, which can modulate solubility and electronic properties, create a diverse set of isomers with unique chemical personalities. This guide will focus on a comparative analysis of documented isomers to highlight these critical differences.

Physicochemical and Spectroscopic Data of Key Iodo-Methoxy-1H-Indazole Isomers

A clear understanding of the physical and spectroscopic properties of each isomer is essential for its unambiguous identification and quality control. The following table summarizes key data for commercially available or synthetically accessible iodo-methoxy-1H-indazole isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Iodo-6-methoxy-1H-indazole | 936138-17-9 | C₈H₇IN₂O | 274.06 | Solid |

| 5-Iodo-1H-indazole | 55919-82-9 | C₇H₅IN₂ | 244.03 | Solid |

| 6-Iodo-1H-indazole | 261953-36-0 | C₇H₅IN₂ | 244.03 | Solid |

Note: Data for this compound is not available as it is not a commercially cataloged compound.

Synthetic Pathways to Iodo-Methoxy-1H-Indazole Isomers

The synthesis of substituted indazoles can be achieved through various strategies, often involving cyclization reactions of appropriately substituted phenylhydrazines or diazotization of aminobenzonitriles. The following sections detail established protocols for the synthesis of key isomers.

Synthesis of 3-Iodo-6-methoxy-1H-indazole

The synthesis of 3-iodo-6-methoxy-1H-indazole typically starts from a substituted aniline. A common route involves the diazotization of a methoxy-substituted aminobenzonitrile followed by cyclization and subsequent iodination.

Hypothetical Synthetic Workflow:

The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide

Introduction: The Privileged Scaffold of 1H-Indazole

The 1H-indazole core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold." This unique structural motif, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of novel therapeutic agents.[1][2] The arrangement of nitrogen atoms within the indazole ring imparts distinct electronic properties that facilitate a wide range of non-covalent interactions with various biological targets.[1] Consequently, substituted 1H-indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][3][4] This technical guide offers an in-depth exploration of these biological activities, providing researchers, scientists, and drug development professionals with a comprehensive resource to support the advancement of 1H-indazole-based therapeutics. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted 1H-indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds progressing into clinical trials and even receiving regulatory approval.[2][5] Their therapeutic efficacy stems from their ability to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which 1H-indazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a common driver of oncogenesis. The 1H-indazole scaffold serves as an effective "hinge-binding" fragment, enabling potent and selective inhibition of various kinases.[5]

For instance, the drug Pazopanib features a substituted 1H-indazole core and functions as a multi-targeted tyrosine kinase inhibitor, effectively blocking the activity of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor angiogenesis and growth.[2][6] Similarly, Axitinib is another FDA-approved kinase inhibitor with an indazole core that selectively targets VEGFRs.[6]

The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are particularly effective in interacting with the hinge region of tyrosine kinases, a critical component of the ATP-binding pocket.[5] This interaction is exemplified in drugs like Linifanib and Entrectinib .[5]

Signaling Pathway: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers. Several substituted 1H-indazole derivatives have been developed to target key components of this pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted 1H-indazole derivatives.

Quantitative Anti-Cancer Data

The anti-proliferative activity of substituted 1H-indazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 ± 4.4 | [7][8] |

| Compound 6o | K562 (Leukemia) | 5.15 | [5] |

| Compound 93 | HL60 (Leukemia) | 0.0083 | [4] |

| Compound 93 | HCT116 (Colon) | 0.0013 | [4] |

| Compound 109 | H1975 (NSCLC) | 0.0053 (EGFR T790M) | [4] |

| Entrectinib (127) | ALK-positive cells | 0.012 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Substituted 1H-indazole derivatives

-

Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 1H-indazole derivatives in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Substituted 1H-indazole derivatives have demonstrated significant anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[6][9][10]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A well-established mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Computational and in vitro studies have shown that 1H-indazole derivatives can effectively bind to and inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[10][11][12]

Modulation of Pro-inflammatory Cytokines

In addition to COX inhibition, 1H-indazole derivatives can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] These cytokines play a central role in orchestrating the inflammatory response. By inhibiting their release, 1H-indazole derivatives can dampen the inflammatory cascade.

Caption: Anti-inflammatory mechanisms of substituted 1H-indazole derivatives.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of 1H-indazole derivatives is often assessed using the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | 30 | Comparable to Etoricoxib (10 mg/kg) | [9] |

| Indazole | - | Dose-dependent inhibition | [10] |

| 6-Nitroindazole | - | Dose-dependent inhibition | [10] |

The in vitro inhibitory activity against pro-inflammatory cytokines is determined by IC50 values.

| Compound | Target | IC50 (µM) | Reference |

| Indazole | IL-1β | 120.59 | [10] |

| 6-Nitroindazole | IL-1β | 100.75 | [10] |

| Dexamethasone (Standard) | IL-1β | 102.23 | [10] |

| Indazole | TNF-α | 220.11 | [10] |

| 5-Aminoindazole | TNF-α | 230.19 | [10] |

| Dexamethasone (Standard) | TNF-α | 31.67 | [10] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Sprague Dawley rats

-

Substituted 1H-indazole derivatives

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

Standard drug (e.g., Etoricoxib)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer the 1H-indazole derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

Carrageenan Injection: After one hour of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Substituted 1H-indazole derivatives have shown promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[1][13][14]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 1H-indazole derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the substituents on the indazole ring play a crucial role in their antimicrobial potency.

Antibacterial and Antifungal Spectrum

Various substituted 1H-indazole derivatives have been found to be active against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13][14]

Quantitative Antimicrobial Data

The antimicrobial activity of 1H-indazole derivatives is typically evaluated by determining the zone of inhibition or the minimum inhibitory concentration (MIC).

| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

| Compound 66 | Bacillus subtilis | 22 | 300 | [1] |

| Compound 66 | Escherichia coli | 46 | 300 | [1] |

| Compound 76 | Aspergillus niger | 19.4 | - | [1] |

| Compound 76 | Staphylococcus aureus | 17.4 | - | [1] |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole (1d) | Bacillus subtilis & Escherichia coli | Best activity | 300 | [13] |

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 58 | Mycobacterium tuberculosis | 0.09 | [1] |

| Compound 59 | Mycobacterium tuberculosis | 67.09 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Substituted 1H-indazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the 1H-indazole derivatives in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neurological Applications: Modulating Brain Function

Substituted 1H-indazole derivatives have also shown potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and mood disorders.[15][16]

Mechanism of Action: Enzyme Inhibition in the CNS

The therapeutic effects of 1H-indazole derivatives in the central nervous system (CNS) are often attributed to their ability to inhibit specific enzymes involved in neurotransmitter metabolism and neuronal signaling. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin.[15][16] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which can be beneficial in conditions like Parkinson's disease and depression.

Other indazole derivatives have been developed as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases, respectively.[15][16]

Caption: Key enzyme targets of 1H-indazole derivatives in the central nervous system.

Conclusion and Future Directions

The substituted 1H-indazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neurological applications, underscore the immense potential of this chemical class. The ability to fine-tune the pharmacological properties of these derivatives through targeted substitutions allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this field will likely focus on several key areas. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation 1H-indazole derivatives with enhanced efficacy and reduced off-target effects. The exploration of novel biological targets for this scaffold may uncover new therapeutic opportunities. Furthermore, advancements in synthetic methodologies will facilitate the efficient and diverse synthesis of novel indazole libraries for high-throughput screening.

The continued investigation of substituted 1H-indazole derivatives holds great promise for addressing unmet medical needs and expanding the arsenal of drugs available to combat a wide range of human diseases. This technical guide serves as a foundational resource to inspire and support these ongoing research and development efforts.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.hep.com.cn [journal.hep.com.cn]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. journal.hep.com.cn [journal.hep.com.cn]

- 14. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Motif for Targeting Diverse Pathologies

An In-depth Technical Guide for Drug Discovery Professionals

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to the development of numerous bioactive molecules with a wide array of pharmacological activities.[2][3] This guide provides a comprehensive overview of the key therapeutic targets for indazole-based compounds, delving into their mechanisms of action, and presenting relevant data and experimental workflows for researchers in drug discovery and development.

Part 1: Oncology - A Dominant Arena for Indazole-Based Kinase Inhibitors

Indazole derivatives have made a significant impact in oncology, with several FDA-approved drugs and numerous candidates in clinical trials.[4][5] Their primary mechanism of action in this domain is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[6]

Receptor Tyrosine Kinases (RTKs)

VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Indazole-based compounds have been successfully developed as potent VEGFR inhibitors.[4]

-

Axitinib (Inlyta®): An FDA-approved drug for the treatment of advanced renal cell carcinoma, Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[7]

-

Pazopanib (Votrient®): This multi-kinase inhibitor, also approved for renal cell carcinoma and soft tissue sarcoma, targets VEGFRs, PDGFRs, and c-Kit.[4][7]

The inhibitory action of these compounds typically involves competition with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[8] Indazole derivatives have been designed to specifically inhibit FGFRs.[9]

-

Mechanism of Action: Indazole-based FGFR inhibitors often form hydrogen bonds with the hinge region of the kinase domain. The indazole core itself can establish crucial interactions within the ATP-binding pocket.[4] Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the indazole ring can significantly modulate potency and selectivity.[9]

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Indazole-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[3] Some derivatives have been designed as irreversible inhibitors, forming a covalent bond with a cysteine residue in the active site, leading to prolonged target engagement.[3]

Non-Receptor Tyrosine Kinases

The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been investigated as inhibitors of this constitutively active tyrosine kinase.[8]

Serine/Threonine Kinases

Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers.[4] Indazole-containing compounds have been reported as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis.[8] Molecular docking studies suggest that the indazole scaffold can bind to the hinge residues of Aurora A, while other parts of the molecule can form additional interactions to enhance potency.[4]

Pim kinases (Pim-1, -2, and -3) are proto-oncogenes involved in cell survival and proliferation. Indazole derivatives have been identified as inhibitors of Pim kinases, showing promise as anti-cancer agents.[8]

Other Oncological Targets

IDO1 is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment. By inhibiting IDO1, indazole-based compounds can help to restore anti-tumor immunity.[2][8]

HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression. Some indazole derivatives have been shown to inhibit HIF-1 activity.[8][10]

Part 2: Neurodegenerative and Neurological Disorders

Indazole-based compounds have shown significant potential in addressing the complex pathologies of neurodegenerative diseases by targeting various enzymes and signaling pathways.[11][12]

Monoamine Oxidase (MAO)

MAO-A and MAO-B are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease.[13] Certain indazole derivatives have been identified as potent and selective MAO-B inhibitors.[2][12]

Kinases in Neurodegeneration

GSK-3 is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease. Indazole compounds have been explored as GSK-3 inhibitors.[11][13]

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. Indazole derivatives are being investigated as inhibitors of LRRK2 kinase activity.[11][13]

Other Neurological Targets

In the context of Alzheimer's disease, multi-target drugs are a promising approach.[14] Indazole derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are all involved in the disease's progression.[14]

Granisetron, an indazole-based compound, is a potent 5-HT3 receptor antagonist used as an anti-emetic to manage nausea and vomiting, often associated with chemotherapy.[5][15]

Part 3: Inflammation and Immunomodulation

The anti-inflammatory properties of indazole derivatives have been recognized for some time, with benzydamine being a classic example.[15] More recent research has identified specific molecular targets for their immunomodulatory effects.

Cyclooxygenase-2 (COX-2)

COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Several studies have demonstrated that indazole derivatives can inhibit COX-2 activity, contributing to their anti-inflammatory effects.[16][17][18]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Tpl2 is a MAP kinase kinase kinase that plays a crucial role in the inflammatory response. Indazole compounds have been identified as inhibitors of Tpl2 kinase.[19]

ARRY-371797, an indazole derivative, is a selective inhibitor of p38α MAP kinase and has been investigated in clinical trials for certain cardiovascular diseases with an inflammatory component.[15]

Phosphodiesterase 4 (PDE4)

PDE4 inhibitors have shown therapeutic potential in inflammatory diseases. Novel N2-indazole derivatives have been developed as potent PDE4 inhibitors for the treatment of inflammatory bowel disease.[20]

Part 4: Infectious Diseases

The indazole scaffold has also been explored for its potential in combating a range of infectious agents.[2]

Antiprotozoal Activity

Indazole derivatives have demonstrated potent activity against various protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[16][21] In many cases, these compounds have shown greater potency than the standard drug, metronidazole.[16]

Antibacterial and Antifungal Activity

Certain indazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] Some have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme.[1][5] Additionally, activity against fungal pathogens like Candida albicans and Candida glabrata has been reported.[16][21]

Antiviral Activity

Recent studies have highlighted the potential of indazole-containing compounds as anti-influenza agents. These compounds have been designed to target the PA-PB1 protein-protein interaction of the influenza polymerase complex, demonstrating efficacy against different influenza strains.[22]

Data Presentation

Table 1: Selected FDA-Approved Indazole-Based Drugs and Their Primary Targets

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Area |

| Axitinib | Inlyta® | VEGFR-1, -2, -3 | Oncology |

| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Oncology |

| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | Oncology |

| Niraparib | Zejula® | PARP-1, PARP-2 | Oncology |

| Granisetron | Kytril® | 5-HT3 Receptor | Supportive Care (Antiemetic) |

Table 2: IC50 Values of Representative Indazole Derivatives Against Various Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Axitinib | VEGFR-2 | 0.2 | [7] |

| Pazopanib | VEGFR-2 | 30 | [4] |

| Entrectinib | ALK | 12 | [3][23] |

| Compound 102 | FGFR1 | 30.2 | [23] |

| Compound 107 | EGFR (L858R/T790M) | 70 | [3] |

| Compound 53d | Aurora A | - | [4] |

Experimental Protocols and Workflows

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for assessing the inhibitory activity of indazole compounds against a target kinase using a radioactive ATP format.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Indazole test compounds (dissolved in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

[γ-32P]ATP

-

ATP (unlabeled)

-

Phosphocellulose paper or membrane

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare serial dilutions of the indazole test compounds in DMSO.

-

In a microplate, add the kinase reaction buffer, the kinase, and the substrate.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Workflow 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This workflow describes a common method to evaluate the anti-proliferative effects of indazole compounds on cancer cell lines.

-

Cell Culture:

-

Maintain cancer cell lines of interest in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Compound Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the indazole compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.

-

Visualizations

Caption: Indazole-based kinase inhibitors block ATP binding to RTKs, inhibiting downstream signaling.

Caption: A typical workflow for the preclinical development of indazole-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

- 14. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 19. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Physicochemical properties of 5-iodo-6-methoxy-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characterization of 5-iodo-6-methoxy-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents. This guide focuses on a specific, less-characterized derivative, this compound, whose substituents are poised to modulate its electronic, metabolic, and pharmacokinetic profiles. Given the scarcity of published experimental data for this specific isomer, this document serves as a comprehensive technical framework for its de novo characterization. We provide field-proven, self-validating protocols for its structural elucidation and the determination of its core physicochemical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and thoroughly characterize novel indazole derivatives, ensuring data integrity and reproducibility from the bench to downstream applications.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The indazole nucleus can serve as a bioisostere for the native indole moiety found in many biological ligands, often conferring superior metabolic stability and oral bioavailability.[1] The specific compound of interest, this compound, incorporates two key functional groups: an iodine atom at the 5-position and a methoxy group at the 6-position. The heavy iodine atom provides a potential vector for further synthetic elaboration via cross-coupling reactions and can influence binding through halogen bonding. The methoxy group can modulate solubility and metabolic pathways. A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design and development program.

Molecular Structure and Predicted Properties

Before embarking on experimental work, computational modeling provides a valuable baseline for the expected properties of this compound.

Caption: Molecular structure of this compound.

The following table summarizes key physicochemical properties predicted using established computational algorithms, providing a theoretical foundation for subsequent experimental validation.[2][3][4]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₇IN₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 274.06 g/mol | Used for all molarity-based calculations. |

| logP | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |

| Aqueous Solubility | Low | Impacts formulation, bioavailability, and assay design. |

| pKa (acidic, N-H) | ~13 - 14 | Determines the ionization state of the indazole N-H proton. |

| pKa (basic, N) | ~1 - 2 | Determines the ionization state of the pyrazole nitrogen. |

| Polar Surface Area | ~45 Ų | Influences membrane transport and protein binding. |

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure is the most critical first step following synthesis. The following protocols are designed to provide orthogonal data points that, in concert, validate the identity and purity of the synthesized compound.

Caption: Workflow for the synthesis and structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for determining molecular connectivity. The electronic environment of each proton and carbon atom is unique, resulting in a distinct chemical shift. The electron-donating methoxy group and the electron-withdrawing (and magnetically anisotropic) iodine atom will induce predictable shifts in the aromatic protons, allowing for definitive positional assignment.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| H (N1-H) | ~13.1 (broad s) | - | Typical for indazole N-H proton. |

| H3 | ~8.1 (s) | ~135 | C3 is adjacent to two nitrogens. |

| H4 | ~7.9 (s) | ~122 | Singlet, deshielded by adjacent iodine. |

| H7 | ~7.2 (s) | ~100 | Singlet, shielded by adjacent methoxy group. |

| OCH₃ | ~3.9 (s) | ~56 | Typical for aryl methoxy groups. |

| C3a | - | ~120 | Bridgehead carbon. |

| C4 | ~122 | - | Carbon adjacent to C-I. |

| C5 | - | ~85 | Carbon directly attached to iodine (strong shielding). |

| C6 | - | ~158 | Carbon attached to oxygen (strong deshielding). |

| C7a | - | ~140 | Bridgehead carbon. |

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[5][6] Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of DMSO-d₆ is strategic as it solubilizes polar heterocycles well and its residual proton signal does not typically overlap with aromatic signals.

-

Transfer & Filtration: Using a glass Pasteur pipette with a cotton plug, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4 cm.[7] The cotton plug filters out any particulate matter which could degrade spectral quality by disrupting magnetic field homogeneity.

-

Data Acquisition: Insert the sample into the spectrometer.[5] The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]

-

Experiment Execution: Acquire a standard one-dimensional ¹H spectrum. Subsequently, acquire a ¹³C{¹H} spectrum. For complete assignment, 2D experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are highly recommended.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the elemental formula, serving as a primary check of the compound's identity. The isotopic pattern created by the presence of iodine (¹²⁷I is 100% abundant) will be a key diagnostic feature.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[8]

-

Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[9][10] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.

-

Data Acquisition: Infuse the sample directly or via a short chromatographic run. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster (likely the [M+H]⁺ ion). Compare this experimental mass to the theoretical exact mass calculated for C₈H₈IN₂O⁺. The mass error should be less than 5 ppm to confirm the elemental composition.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation that the core structural motifs (N-H bond, aromatic C-H, C-O ether) are present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| 3300 - 3100 | N-H stretch | Confirms the presence of the indazole N-H group. |

| 3100 - 3000 | Aromatic C-H stretch | Indicates the aromatic ring system. |

| 1620 - 1450 | C=C & C=N stretch | Aromatic and pyrazole ring vibrations. |

| 1250 - 1200 | Asymmetric C-O-C stretch | Strong band confirming the aryl ether (methoxy) group. |

| 1050 - 1000 | Symmetric C-O-C stretch | Confirms the aryl ether group. |

Experimental Protocol:

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Collect a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[12][13]

-

Sample Application: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.[11]

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. Good contact is essential for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[12]

-

Spectrum Collection: Collect the sample spectrum. The resulting data should clearly show the characteristic absorption bands of the expected functional groups.[14]

Determination of Core Physicochemical Properties

The following experimental protocols are designed to quantify the key physicochemical properties that govern a compound's behavior in biological systems.

Caption: Experimental workflow for determining key physicochemical parameters.

Melting Point (MP) by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point, whereas impurities broaden and depress the melting range. DSC is superior to traditional capillary methods as it provides a highly accurate thermodynamic measurement of the melting onset and enthalpy of fusion.[15][16]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, solid sample into a Tzero aluminum DSC pan.[17] Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument measures the differential heat flow required to maintain both pans at the same temperature.[18]

-

Thermal Program: Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 50 °C to 250 °C).[16]

-

Data Analysis: The melting point is recorded as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak is a qualitative indicator of purity.[15]

Aqueous Solubility (Kinetic and Thermodynamic)

Expertise & Causality: Solubility is a critical determinant of a drug's bioavailability and is essential for designing relevant in vitro assays.[19] Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock, is relevant for early high-throughput screening.[20] Thermodynamic solubility is the true equilibrium solubility of the solid material and is vital for later-stage development and formulation.[21]

Experimental Protocol (Thermodynamic Shake-Flask Method):

-

System Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains after equilibrium is reached.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[19][21] This is a self-validating step; samples can be taken at multiple time points (e.g., 24h and 48h) to confirm the concentration has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Determine the concentration of the compound using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical for predicting its absorption, distribution, and excretion, as the charge state of a molecule dictates its solubility and ability to cross biological membranes. Potentiometric titration is a highly accurate method that directly measures pH changes upon the addition of a titrant.[22][23]

Experimental Protocol:

-

System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[22][24] If solubility is low, a co-solvent like methanol can be used, but the aqueous pKa must then be extrapolated.[25]

-

Titration: Purge the solution with nitrogen to remove dissolved CO₂.[24] For a weakly acidic N-H, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise aliquots. For the weakly basic nitrogen, start by acidifying the solution with HCl and titrating with NaOH. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve. The experiment should be performed in triplicate to ensure reproducibility.[22]

Lipophilicity (LogD) by Shake-Flask Method

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[26] LogD is the distribution coefficient at a specific pH (typically 7.4 for physiological relevance), which accounts for the partitioning of both neutral and ionized species. The shake-flask method is the gold standard for its direct measurement.[27][28]

Experimental Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation of the phases.[27] Centrifuge to separate the phases cleanly.

-

Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[29]

-

Phase Separation & Quantification: Centrifuge the vial to ensure complete separation of the layers. Carefully remove an aliquot from each phase.

-

Analysis: Determine the concentration of the compound in each phase (C_octanol and C_buffer) using a validated HPLC-UV or LC-MS method.

-

Calculation: The LogD is calculated as: LogD = log₁₀ (C_octanol / C_buffer). The experiment should be repeated at least three times.

Conclusion

The successful development of novel pharmaceutical candidates hinges on a robust and comprehensive understanding of their fundamental physicochemical properties. This guide provides a detailed, experimentally-grounded framework for the synthesis and characterization of this compound. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data for structural confirmation, purity assessment, solubility, pKa, and lipophilicity. These parameters are not merely data points; they are critical insights that will guide hit-to-lead optimization, inform formulation strategies, and ultimately, enable the rational design of more effective and safer medicines.

References

- 1. westlab.com [westlab.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 4. acdlabs.com [acdlabs.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. uab.edu [uab.edu]

- 9. measurlabs.com [measurlabs.com]

- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mt.com [mt.com]

- 15. s4science.at [s4science.at]

- 16. scielo.br [scielo.br]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Differential scanning calorimetry [cureffi.org]

- 19. enamine.net [enamine.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. LogP / LogD shake-flask method [protocols.io]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Methodological & Application

Application Note & Protocol: A Reliable Synthesis of 5-iodo-6-methoxy-1H-indazole

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 5-iodo-6-methoxy-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method utilizes a classic and robust Sandmeyer-type reaction, proceeding from the commercially available or readily synthesized precursor, 6-methoxy-1H-indazol-5-amine. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, safety precautions, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors used in oncology. The targeted molecule, this compound, is a highly functionalized intermediate. The methoxy group at the 6-position and the synthetically versatile iodo group at the 5-position allow for extensive diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a crucial precursor for creating libraries of potential drug candidates.[1]

The chosen synthetic strategy involves the diazotization of a primary aromatic amine, 6-methoxy-1H-indazol-5-amine, to form a reactive diazonium salt.[2] This intermediate is then subjected to a Sandmeyer-type reaction where it is displaced by an iodide ion from potassium iodide (KI).[3][4] This two-stage, one-pot process is well-established for its reliability, regioselectivity, and scalability in the synthesis of aryl iodides from their corresponding anilines.[5][6]